![molecular formula C23H18N4O4S B2861534 2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide CAS No. 1251579-99-3](/img/no-structure.png)

2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

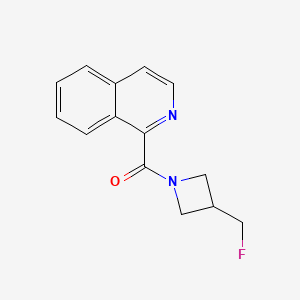

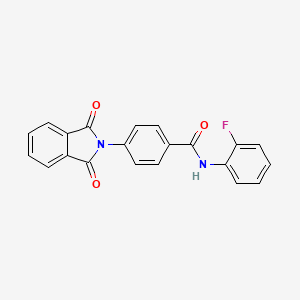

2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Synthesis Methods

A study by Pecherer et al. (1972) describes a novel synthesis approach for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, highlighting the utility of such compounds as intermediates in medicinal chemistry applications Pecherer, Sunbury, & Brossi, 1972.

Antimalarial and Antiviral Applications

Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential use against COVID-19, showcasing the relevance of sulfonamide derivatives, including those related to the chemical structure , in addressing global health challenges Fahim & Ismael, 2021.

Antimicrobial and Anticancer Agents

Research by Ahmed et al. (2018) on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives affords potential anticancer and antimicrobial agents. This work demonstrates the chemical's relevance in creating compounds with significant biological activities Ahmed et al., 2018.

Dopaminergic Activity

A study by Pfeiffer et al. (1982) on the dopaminergic activity of substituted benzazepines indicates the potential of such structures in neuropharmacology, particularly for compounds that act on dopamine receptors, which are crucial for treating disorders like Parkinson's disease Pfeiffer et al., 1982.

Diuretic Activities

Research by Deng-ke (2012) on the synthesis and diuretic activities of tolvaptan analogues, including 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives, highlights the utility of such compounds in developing treatments for conditions like hyponatremia Deng-ke, 2012.

Mécanisme D'action

Target of Action

The primary target of this compound is the serotonin receptor 7 (5-HT7) . This receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

The compound acts as a selective antagonist or inverse agonist of the 5-HT7 receptor . This means it binds to the receptor and reduces its activity, either by blocking the binding of serotonin (antagonist action) or by inducing an opposite effect to that of serotonin (inverse agonist action).

Analyse Biochimique

Temporal Effects in Laboratory Settings

The temporal effects of 2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not yet documented .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not yet documented .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of N-phenylacetamide with 4-methylpiperidine, followed by the addition of sulfonyl chloride and subsequent cyclization to form the benzazepine ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "N-phenylacetamide", "4-methylpiperidine", "sulfonyl chloride", "sodium hydroxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: N-phenylacetamide is reacted with 4-methylpiperidine in the presence of sodium hydroxide to form the amide intermediate.", "Step 2: Sulfonyl chloride is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the formation of the sulfonyl amide intermediate.", "Step 3: Acetic acid is added to the reaction mixture and the resulting mixture is heated to reflux to promote cyclization and formation of the benzazepine ring.", "Step 4: The resulting intermediate is then oxidized using hydrogen peroxide to form the final product." ] } | |

Numéro CAS |

1251579-99-3 |

Formule moléculaire |

C23H18N4O4S |

Poids moléculaire |

446.48 |

Nom IUPAC |

3-(4-methoxyphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O4S/c1-14-4-3-5-15(12-14)21-24-19(31-25-21)13-26-18-10-11-32-20(18)22(28)27(23(26)29)16-6-8-17(30-2)9-7-16/h3-12H,13H2,1-2H3 |

Clé InChI |

PVAWGVUEPKOEQC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OC)SC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol](/img/structure/B2861453.png)

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide](/img/structure/B2861461.png)

![(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2861463.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2861468.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861471.png)

![N-[2-(4-methoxyphenyl)-4-oxochroman-6-yl]butanamide](/img/structure/B2861473.png)